![molecular formula C8H13N3O2S B2756735 2-(Propylamino)pyridine-3-sulfonamide CAS No. 1247456-99-0](/img/structure/B2756735.png)
2-(Propylamino)pyridine-3-sulfonamide
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Overview
Description
2-(Propylamino)pyridine-3-sulfonamide, also known as PAP-3, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a sulfonamide derivative of pyridine, which makes it a potential candidate for various biological applications.
Scientific Research Applications
- Sulfonimidates serve as precursors for various drug candidates. Researchers have explored their potential in designing sulfoximine and sulfonimidamide drugs . These compounds exhibit a tetrahedral sulfur center, making them valuable for chiral templates in asymmetric syntheses.
- Interestingly, elevated temperatures can lead to sulfonimidate decomposition, which has been harnessed for novel polymer synthesis, including poly(oxothiazene) polymers and thionylphosphazene monomers and polymers .
- Researchers have explored sulfonimidates as catalysts or reagents in various organic transformations. For instance, they have been employed in the synthesis of new pyridine derivatives containing sulfonamide moieties .
Drug Development and Medicinal Chemistry
Polymer Synthesis
Catalysis and Organic Synthesis
Mechanism of Action
Target of Action
2-(Propylamino)pyridine-3-sulfonamide, as a sulfonamide derivative, primarily targets enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose regulation, thyroid function, inflammation, and intraocular pressure regulation .
Mode of Action
Sulfonamides, including 2-(Propylamino)pyridine-3-sulfonamide, exhibit their pharmacological activities by inhibiting these enzymes. They act as competitive inhibitors, binding to the active sites of these enzymes and preventing their normal substrates from interacting with them . This inhibition disrupts the normal functioning of the enzymes, leading to the therapeutic effects of the drug.
Biochemical Pathways
The inhibition of carbonic anhydrase and dihydropteroate synthetase affects several biochemical pathways. For instance, the inhibition of carbonic anhydrase can disrupt the reabsorption of bicarbonate ions in the kidneys, leading to increased diuresis . Similarly, the inhibition of dihydropteroate synthetase disrupts the synthesis of folic acid, a vital component for bacterial growth and replication .
Pharmacokinetics
They are distributed widely in the body, metabolized in the liver, and excreted primarily in the urine .
Action Environment
The action, efficacy, and stability of 2-(Propylamino)pyridine-3-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, potentially impacting its absorption and distribution . Additionally, factors such as temperature and presence of other substances can affect the stability of the drug .
properties
IUPAC Name |
2-(propylamino)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c1-2-5-10-8-7(14(9,12)13)4-3-6-11-8/h3-4,6H,2,5H2,1H3,(H,10,11)(H2,9,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYDYZUVFPCVGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=CC=N1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propylamino)pyridine-3-sulfonamide |
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